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Chemical and Physical Properties

Pralnacasan is a synthetically derived small molecule with specific structural features that define its activity

and pharmacokinetic profile.

Chemical Name: (1S,9S)-N-((2R,3S)-2-Ethoxy-5-oxotetrahydrofuran-3-yl)-9-((isoquinolin-1-

ylcarbonyl)amino)-6,10-dioxooctahydro-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxamide [1]
Molecular Formula: C₂₆H₂₉N₅O₇ [2] [3]

Molecular Weight: 523.54 g/mol [2] [3]
CAS Registry Number: 192755-52-5 [2] [4]

Solubility: Soluble in DMSO (220 mg/mL) [5].

Mechanism of Action and Pharmacodynamics

Pralnacasan is an orally bioavailable prodrug whose active metabolite is VRT-018858 (also known as

RU36384) [6] [4]. Its primary mechanism is the potent and selective inhibition of Interleukin-1β

Converting Enzyme (ICE), more commonly known as caspase-1 [6] [5].

Target Enzyme: Caspase-1 (ICE) [6] [3]
Inhibition Constant (Kᵢ): 1.4 nM [5]

In vitro IC₅₀: 1.3 nM (against caspase-1) [6]
Selectivity: Demonstrates significant selectivity for caspase-1 over other apoptotic caspases [6].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 8 Tech Support

https://www.smolecule.com/products/s540107?utm_src=pdf-body
https://www.smolecule.com/products/s540107?utm_src=pdf-interest
https://www.smolecule.com/products/s540107?utm_src=pdf-body
https://newdrugapprovals.org/2021/08/17/pralnacasan/
https://go.drugbank.com/drugs/DB04875
https://www.kegg.jp/entry/D08978
https://go.drugbank.com/drugs/DB04875
https://www.kegg.jp/entry/D08978
https://go.drugbank.com/drugs/DB04875
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=6467
https://www.medchemexpress.com/pralnacasan.html?srsltid=AfmBOopm7XUbZd2afnQVpLcCjrzvAWqgMjSHBfLU03Orzm-Div5pLKBY
https://www.smolecule.com/products/s540107?utm_src=pdf-body
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/pralnacasan
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=6467
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/pralnacasan
https://www.medchemexpress.com/pralnacasan.html?srsltid=AfmBOopm7XUbZd2afnQVpLcCjrzvAWqgMjSHBfLU03Orzm-Div5pLKBY
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/pralnacasan
https://www.kegg.jp/entry/D08978
https://www.medchemexpress.com/pralnacasan.html?srsltid=AfmBOopm7XUbZd2afnQVpLcCjrzvAWqgMjSHBfLU03Orzm-Div5pLKBY
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/pralnacasan
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/pralnacasan
https://www.smolecule.com/products/s540107?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The diagram below illustrates the mechanism of action of Pralnacasan and its role in the inflammatory

pathway:
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Table 1: Selectivity Profile of Pralnacasan (Active Metabolite VRT-018858)

Caspase Enzyme IC₅₀ Value Selectivity Ratio (vs. Caspase-1)

Caspase-1 (ICE) 1.3 nM 1.0

Caspase-8 0.12 μM ~92-fold

Caspase-3 2.3 μM ~1769-fold

Source: [6]

By covalently modifying the catalytic cysteine residue at the active site of caspase-1, Pralnacasan prevents

the cleavage and maturation of the key pro-inflammatory cytokines IL-1β and IL-18 [6]. This inhibition was

confirmed in cellular models, where the active metabolite inhibited IL-1β release from LPS-challenged

human peripheral blood mononuclear cells (PBMCs) with an IC₅₀ of 0.85 μM [6]. This action potentially

suppresses the downstream inflammatory cascade, including the production of IFN-γ [5].

Pharmacokinetic Profile

Pralnacasan was designed as an orally active prodrug to overcome the pharmacokinetic limitations of its

active metabolite.

Table 2: Pharmacokinetic Properties of Pralnacasan

Parameter Value / Description Notes

Administration Oral Ethyl acetal prodrug [6]

Bioavailability (%F) ~50% (Human); 40-60% (Rodent) Marked improvement over the non-

prodrug form (4%) [6]

Metabolism Converted to active metabolite VRT-

018858 by plasma esterases [6]

The active metabolite contains an

aldehyde acid group [6]
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Parameter Value / Description Notes

Dosing in Clinical
Trials

100 mg or 400 mg, three times a day Dosed in a 12-week Phase II RA
trial [6]

Sources: [6] [2]

Preclinical Efficacy and Experimental Protocols

Pralnacasan demonstrated efficacy in various animal models of inflammatory disease. The following

provides a detailed protocol based on its evaluation in murine osteoarthritis models.

Protocol: Evaluating Efficacy in a Collagenase-Induced Murine
Osteoarthritis Model

This protocol is adapted from the study by Rudolphi et al. (2003), which found that pralnacasan

significantly reduced joint damage scores by 13-22% [7] [8].

Objective: To assess the disease-modifying potential of a test compound by evaluating its ability to

reduce histopathological joint damage in a murine model of knee osteoarthritis.
1. Model Induction:

Animals: Female Balb/c mice.
Anesthesia: Apply appropriate inhalant or injectable anesthetic.

Induction: Intra-articular injection of collagenase (e.g., 1 U in 10 μL saline) into the right knee
joint to destabilize the joint and initiate OA-like damage.

2. Compound Administration:
Formulation: Prepare the test compound (e.g., Pralnacasan) in a suitable vehicle for oral

gavage.
Dosing: Administer via oral gavage at desired doses (e.g., 12.5, 25, and 50 mg/kg).

Frequency: Twice daily.
Duration: 6 weeks.

Control Groups: Include a vehicle-dosed control group and a sham-operated group, if
applicable.

3. Sample Collection and Endpoint Analysis:
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Histopathological Scoring: Upon termination, isolate knee joints, fix, decalcify, paraffin-

embed, and section. Stain sections with Safranin-O/Fast Green or Hematoxylin and Eosin
(H&E).

Scoring System: Use a semi-quantitative histopathological scoring system (e.g., on a scale of
0-32) to evaluate the medial tibial plateau and femoral condyle for:

Cartilage erosion and surface integrity.
Proteoglycan loss.

Chondrocyte hypercellularity and cloning.
Osteophyte formation.

Biomarker Analysis (Optional): Collect urine at baseline and terminal time points. Measure
urinary levels of collagen cross-links hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP)

using high-pressure liquid chromatography (HPLC) as biomarkers of collagen degradation and
joint damage [7] [8].

Clinical Development and Status

Pralnacasan advanced to mid-stage clinical trials but was ultimately discontinued.

Phase I: Successfully completed, demonstrating the drug was well-tolerated with an oral
bioavailability of approximately 50% [6].

Phase II: A 12-week, placebo-controlled trial in 285 patients with rheumatoid arthritis (RA) showed
that pralnacasan (100 mg or 400 mg, TID) was safe and resulted in dose-dependent improvements,

as measured by ACR20 response rates [6].
Suspension & Termination (2005): In November 2003, Vertex and Aventis voluntarily suspended

clinical trials. This decision followed a 9-month animal toxicity study that revealed significant liver
abnormalities in animals exposed to high doses of pralnacasan [6] [2] [1]. While no similar toxicity

was observed in human trials, development was officially terminated in February 2005 due to these
toxicological concerns [6].

Conclusions and Perspectives

Pralnacasan served as a pioneering molecule, validating caspase-1 as a therapeutic target for inflammatory

diseases. Its well-characterized pharmacology and demonstrated efficacy in preclinical models provided a

strong proof-of-concept. However, its clinical journey underscores the critical challenge of translating

preclinical safety findings and the potential for species-specific toxicities. Research on pralnacasan
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continues to be relevant for understanding ICE inhibition, but its development as a therapeutic agent remains

halted.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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